1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a synthetic organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzyl group, a urea moiety, and a pyrido[1,2-a]pyrimidine core, contributes to its distinct chemical and biological properties.
Mechanism of Action
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Indole Derivatives
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
The synthesis of 1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the condensation of appropriate starting materials such as 2-aminopyridine and an aldehyde or ketone under acidic or basic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-Benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has indicated its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea can be compared with other similar compounds, such as:
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities and properties.
Benzylurea derivatives: Compounds with a benzylurea moiety but different core structures may exhibit different chemical and biological behaviors.
Other heterocyclic compounds: Compounds with different heterocyclic cores but similar functional groups can provide insights into the structure-activity relationships and the unique features of this compound.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical reactivity and biological activity.
Biological Activity
1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the pyrido[1,2-a]pyrimidine class, characterized by a fused bicyclic structure that contributes to its biological properties. Its molecular formula is C17H16N4O2, with a molecular weight of 312.34 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored through various mechanisms:
Anticancer Activity
Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines. A study demonstrated that derivatives of pyrido[1,2-a]pyrimidines showed submicromolar antiproliferative effects on MIA PaCa-2 pancreatic cancer cells. The mechanism involves the modulation of the mTORC1 pathway, which is crucial for cell growth and proliferation. Specifically, compounds similar to this compound were shown to reduce mTORC1 activity and enhance autophagy, contributing to their anticancer effects .
Antimicrobial Activity
Another aspect of its biological activity is its antimicrobial properties . Studies have shown that compounds within the same structural family exhibit significant antimicrobial effects against various pathogens. For instance, research into pyrimidine derivatives has highlighted their ability to inhibit bacterial growth and biofilm formation .
Case Study 1: Anticancer Efficacy
In a recent study focusing on the anticancer potential of pyrido[1,2-a]pyrimidine derivatives, this compound was tested alongside other compounds. The results indicated that this compound significantly inhibited the proliferation of MIA PaCa-2 cells with an IC50 value in the low micromolar range. The study also noted increased levels of LC3-II protein, suggesting enhanced autophagic flux as a response to treatment .
Case Study 2: Antimicrobial Activity
In another investigation involving antimicrobial testing against Gram-positive and Gram-negative bacteria, derivatives similar to this compound demonstrated effective inhibition of bacterial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to interference with bacterial cell wall synthesis .
Research Findings Summary Table
Activity | Cell Line/Pathogen | IC50/Effect | Mechanism |
---|---|---|---|
Anticancer | MIA PaCa-2 | Low micromolar | mTORC1 inhibition; enhanced autophagy |
Antimicrobial | Various bacteria | 10 µg/mL | Inhibition of cell wall synthesis |
Properties
IUPAC Name |
1-benzyl-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-15(16(22)21-10-6-5-9-14(21)19-12)20-17(23)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXCNRAXYATCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.